molecular formula C20H22N4O2S2 B10793012 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole

Cat. No.: B10793012
M. Wt: 414.5 g/mol
InChI Key: LVTLJEMOQDPDMD-UHFFFAOYSA-N
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Description

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring linked to a piperazine moiety through a propylthio chain. The nitrophenyl group attached to the piperazine ring adds to its structural complexity. Benzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole typically involves multi-step proceduresThe nitrophenyl group is then introduced via nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. The nitrophenyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the cellular level. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole is unique due to the presence of the nitrophenyl group, which enhances its biological activity and potential therapeutic applications. The combination of the benzothiazole ring and the piperazine moiety also contributes to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-[4-(2-nitrophenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C20H22N4O2S2/c25-24(26)18-8-3-2-7-17(18)23-13-11-22(12-14-23)10-5-15-27-20-21-16-6-1-4-9-19(16)28-20/h1-4,6-9H,5,10-15H2

InChI Key

LVTLJEMOQDPDMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCSC2=NC3=CC=CC=C3S2)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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